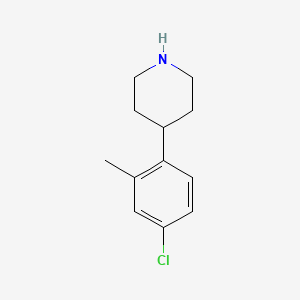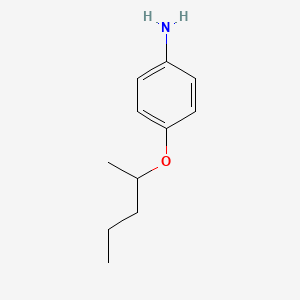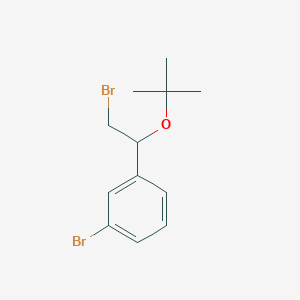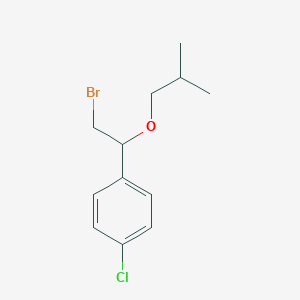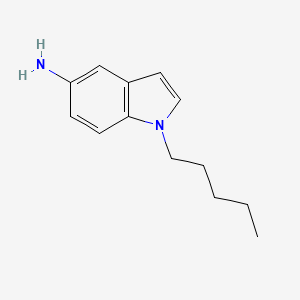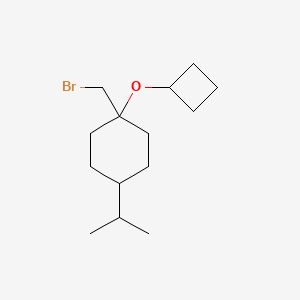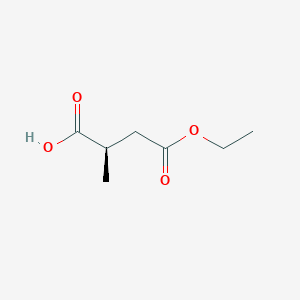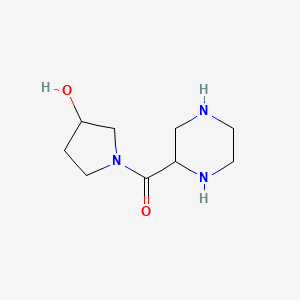![molecular formula C21H19FN6 B13627636 5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK137 is a potent small-molecule inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcriptional repressor. BCL6 plays a crucial role in normal immunity, autoimmunity, and certain types of lymphoma. GSK137 has shown significant in vivo activity, particularly in suppressing antibody responses in mice .
Preparation Methods
The synthesis of GSK137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound has good solubility (128 μg/mL) and permeability (86 nM/s), which are critical for its pharmacokinetic profile .
Chemical Reactions Analysis
GSK137 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the BTB-POZ domain of BCL6, blocking the binding of corepressors such as the silencing mediator for retinoid or thyroid-hormone receptors (SMRT). This binding inhibits the transcriptional repression activity of BCL6 .
Scientific Research Applications
GSK137 has several scientific research applications:
Immunology: It is used to study the role of BCL6 in immune responses, particularly in the formation and function of germinal centers and germinal center B cells
Oncology: GSK137 is investigated for its potential therapeutic effects in B-cell lymphomas and other cancers where BCL6 is implicated
Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of BCL6 inhibition
Mechanism of Action
GSK137 exerts its effects by binding to the lateral groove of the BTB-POZ domain of BCL6, antagonizing corepressor binding. This inhibition prevents BCL6 from repressing its target genes, thereby modulating immune responses and potentially affecting cancer cell survival .
Comparison with Similar Compounds
GSK137 is unique in its high in vivo activity compared to other BCL6 inhibitors. Similar compounds include:
BI-3802: Another BCL6 inhibitor that induces BCL6 degradation, unlike GSK137
FX1: A small-molecule inhibitor that targets the same BTB-POZ domain but with different binding characteristics
GSK137 stands out due to its robust pharmacokinetic profile and significant in vivo efficacy in suppressing antibody responses .
Properties
Molecular Formula |
C21H19FN6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[(5S,7R)-3-fluoro-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine |
InChI |
InChI=1S/C21H19FN6/c1-12-13(5-3-9-24-12)19-10-18(27-21-16(22)11-25-28(19)21)14-4-2-6-17-15(14)7-8-20(23)26-17/h2-9,11,18-19,27H,10H2,1H3,(H2,23,26)/t18-,19+/m0/s1 |
InChI Key |
WSRZNMRSHUJOED-RBUKOAKNSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H]2C[C@H](NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CC(NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
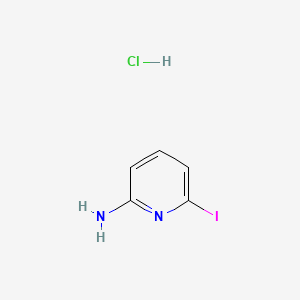
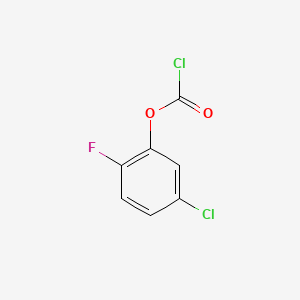
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
